molecular formula C21H19FN6O2 B11974409 8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11974409
M. Wt: 406.4 g/mol
InChI Key: QKHFDGLNCWGCPS-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BENZALDEHYDE [7-(4-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE typically involves the reaction of benzaldehyde derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BENZALDEHYDE [7-(4-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZALDEHYDE [7-(4-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

BENZALDEHYDE [7-(4-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE can be compared with similar compounds such as:

    4-HYDROXYBENZALDEHYDE [7-(4-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE: Similar structure but with a hydroxyl group.

    4-METHYLBENZALDEHYDE [7-(4-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE: Similar structure but with a methyl group.

    4-METHOXYBENZALDEHYDE [7-(4-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE: Similar structure but with a methoxy group.

Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

406.4 g/mol

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19FN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-15-8-10-16(22)11-9-15)20(24-18)25-23-12-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+

InChI Key

QKHFDGLNCWGCPS-FSJBWODESA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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